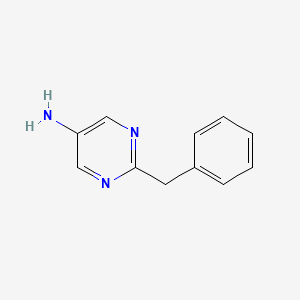
Potassium (2-(but-3-en-1-yloxy)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide typically involves the reaction of [2-(but-3-en-1-yloxy)phenyl]boronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroboranuide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boron-containing compounds, which are valuable intermediates in organic synthesis. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide has several scientific research applications:
Mécanisme D'action
The mechanism of action of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide involves its ability to participate in transmetalation reactions. In these reactions, the trifluoroboranuide group transfers from boron to a metal catalyst, facilitating the formation of new chemical bonds. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a key reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(but-3-en-1-yloxy)phenyl]boronic acid: This compound is a precursor to potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide and shares similar reactivity.
Potassium trifluoroborate salts: These salts are widely used in similar reactions and offer advantages such as stability and compatibility with various reaction conditions.
Uniqueness
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is unique due to its specific structure, which combines the reactivity of the trifluoroboranuide group with the stability provided by the potassium ion. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C10H11BF3KO |
|---|---|
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
potassium;(2-but-3-enoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H11BF3O.K/c1-2-3-8-15-10-7-5-4-6-9(10)11(12,13)14;/h2,4-7H,1,3,8H2;/q-1;+1 |
Clé InChI |
BTJIAKCNTKCWNX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1OCCC=C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)


![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)





